

3-Bromo-5-isoxazolecarboxaldehyde CAS number and molecular formula

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Compound of Interest

| | |
|----------------|-----------------------------------|
| Compound Name: | 3-Bromo-5-isoxazolecarboxaldehyde |
| Cat. No.: | B112315 |

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Technical Guide: 3-Bromo-5-isoxazolecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-5-isoxazolecarboxaldehyde**, including its chemical properties, synthesis, and potential applications in drug discovery.

Core Chemical Data

CAS Number: 220780-57-4[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Formula: C₄H₂BrNO₂[\[1\]](#)

| Property | Value | Source |
|------------------|------------------------------------|--------|
| Molecular Weight | 175.97 g/mol | [3] |
| Boiling Point | 276.4°C at 760 mmHg | [1] |
| Density | 1.886 g/cm ³ | [1] |
| IUPAC Name | 3-bromo-1,2-oxazole-5-carbaldehyde | [1] |
| SMILES | C1=C(ON=C1Br)C=O | [1] |
| InChI Key | RXGNLDFDLLMAJZ-UHFFFAOYSA-N | [1] |

Spectroscopic Data

While a comprehensive dataset is not publicly available, ¹H NMR spectral data for **3-Bromo-5-isoxazolecarboxaldehyde** has been reported.[4]

Experimental Protocols

Synthesis of 3-Bromo-5-isoxazolecarboxaldehyde

A common laboratory-scale synthesis of **3-Bromo-5-isoxazolecarboxaldehyde** involves the oxidation of the corresponding alcohol, (3-bromo-isoxazol-5-yl)-methanol, using Dess-Martin periodinane.[3]

Materials:

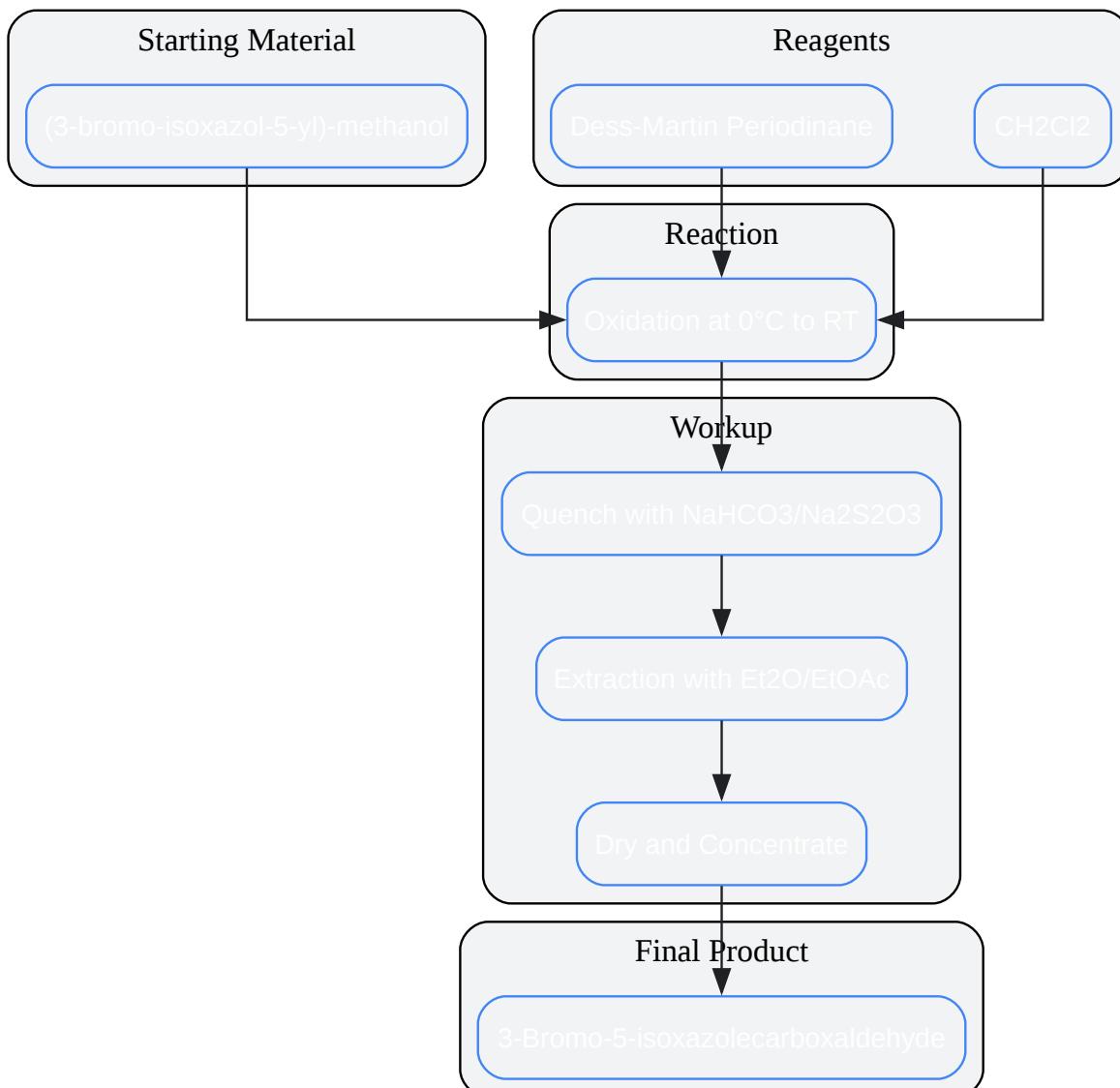
- (3-bromo-isoxazol-5-yl)-methanol (560 mg, 3.15 mmol)
- Dess-Martin periodinane (2.00 g, 4.72 mmol)
- Dichloromethane (CH₂Cl₂) (31 mL)
- Diethyl ether (Et₂O)
- Saturated aqueous sodium bicarbonate (NaHCO₃)

- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Ethyl acetate (EtOAc)
- Brine
- Sodium sulfate (Na_2SO_4)

Procedure:

- A solution of (3-bromo-isoxazol-5-yl)-methanol in dichloromethane is chilled to 0°C.
- Dess-Martin periodinane is added in three portions to the chilled solution.
- The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
- The mixture is then diluted with diethyl ether.
- A 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate is added.
- After 15 hours, the aqueous layer is separated and extracted with diethyl ether and ethyl acetate.
- The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo.
- The resulting product is a yellowish/orange solid.

Below is a workflow diagram illustrating the synthesis process.



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Synthesis workflow for **3-Bromo-5-isoxazolecarboxaldehyde**.

Relevance in Drug Discovery and Development

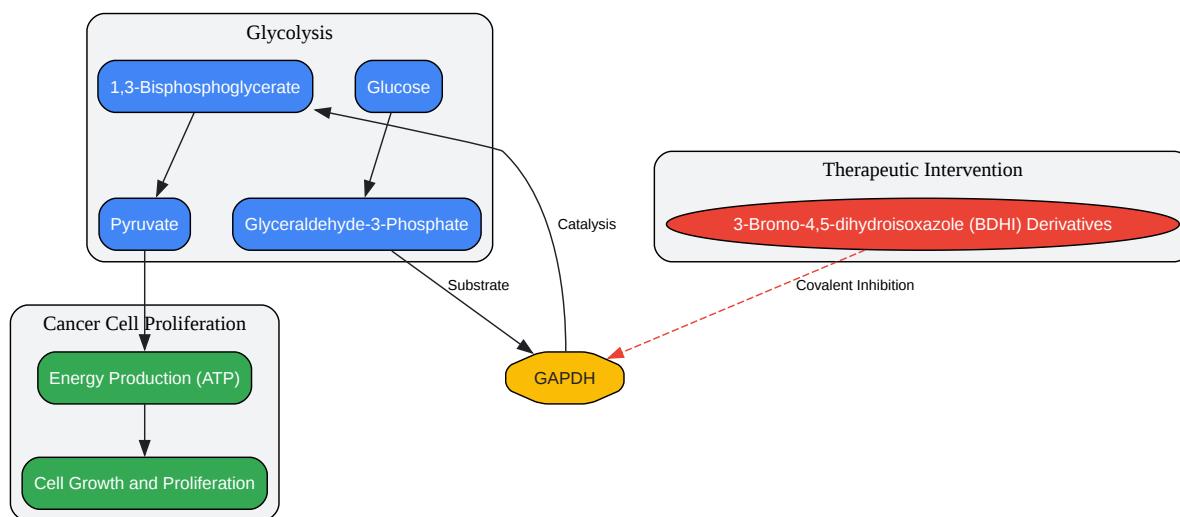
The 3-bromo-isoxazole moiety is a key pharmacophore in various compounds with demonstrated biological activity. A related class of compounds, 3-bromo-4,5-dihydroisoxazoles

(BDHIs), has been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH).[\[5\]](#)[\[6\]](#)

GAPDH as a Therapeutic Target

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, the metabolic pathway that provides energy to cells.[\[5\]](#) In cancer cells, which often exhibit high rates of glycolysis, targeting GAPDH can be an effective anti-proliferative strategy.[\[5\]](#)[\[6\]](#) Beyond its role in metabolism, GAPDH has several "moonlighting" functions, including roles in gene expression and autophagy, which are also implicated in tumorigenesis.[\[5\]](#)

The diagram below illustrates the central role of GAPDH in glycolysis and its potential as a target for anti-cancer therapies.



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Role of GAPDH in glycolysis and its inhibition by BDHI derivatives.

The electrophilic nature of the 3-bromo-isoxazole scaffold allows for covalent modification of key cysteine residues in the active site of enzymes like GAPDH, leading to irreversible inhibition.^[5] This mechanism of action makes compounds containing this scaffold promising candidates for the development of targeted anti-cancer agents.^{[6][7]} Further research into **3-Bromo-5-isoxazolecarboxaldehyde** and its derivatives could unveil novel therapeutic opportunities.

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